Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-
Overview
Description
“Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-” is a chemical compound with the empirical formula C9H11NO2 . It is a solid substance and is used in various applications in the field of organic synthesis .
Molecular Structure Analysis
The molecular weight of “Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-” is 165.19 . The SMILES string representation of the molecule is O=C(NCCO)C1=CC=CC=C1 .Physical And Chemical Properties Analysis
“Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-” is a solid substance . The predicted boiling point is 425.2±30.0 °C, and the predicted density is 1.211±0.06 g/cm3 .Scientific Research Applications
Chemical Synthesis and Reactivity
- Studies on N-(hydroxymethyl)benzamide derivatives have highlighted a specific-base catalyzed deprotonation mechanism leading to amidic hydrolysis under certain conditions, suggesting a nuanced understanding of benzamide reactivity in synthetic chemistry (Murphy et al., 2009).
Pharmacological Potential
- Research into the degradation behavior of benzamide derivatives under various conditions has provided insights into their stability and potential as antitumor agents, which is crucial for drug development processes (Santos et al., 2013).
Metabolic Studies
- Investigations into the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds have offered a deeper understanding of their biological transformations and stability, contributing to the field of biochemistry and pharmacology (Ross et al., 1983).
Chemical Properties and Applications
- A study on the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has identified compounds of biological interest, expanding the toolkit for synthetic and medicinal chemistry research (Singh et al., 2017).
Biological Activity
- The synthesis of new benzamide derivatives and their evaluation for antispasmodic and antihypoxic properties have highlighted the physiological activity of these compounds, pointing to potential therapeutic applications (Bakibaev et al., 1994).
Safety And Hazards
properties
IUPAC Name |
N-(2-hydroxyethyl)-4-phenylmethoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-11-10-17-16(19)14-6-8-15(9-7-14)20-12-13-4-2-1-3-5-13/h1-9,18H,10-12H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFAFQSPTDMCQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445479 | |
Record name | Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- | |
CAS RN |
122053-75-2 | |
Record name | Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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